![molecular formula C10H13F2NO B15072975 2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine](/img/structure/B15072975.png)
2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine is a chemical compound with the molecular formula C10H13F2NO and a molecular weight of 201.21 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine typically involves the reaction of 4-(2,2-difluoroethoxy)benzaldehyde with ethylamine under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine is widely used in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving cellular processes and molecular interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine involves its interaction with specific molecular targets and pathways. It may act on enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine can be compared with similar compounds such as:
4-(2,2-Difluoroethoxy)phenylmethanamine: Similar structure but different functional groups.
2-[4-(2,2-Difluoroethoxy)phenyl]ethanol: Similar backbone but different functional groups.
4-(2,2-Difluoroethoxy)benzaldehyde: Precursor in the synthesis of the target compound. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13F2NO |
|---|---|
Molecular Weight |
201.21 g/mol |
IUPAC Name |
2-[4-(2,2-difluoroethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C10H13F2NO/c11-10(12)7-14-9-3-1-8(2-4-9)5-6-13/h1-4,10H,5-7,13H2 |
InChI Key |
YVGBKBBLQCBYEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCN)OCC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


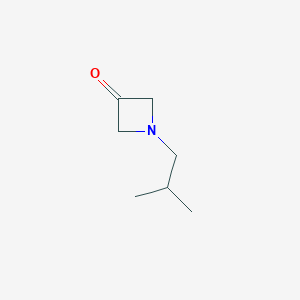
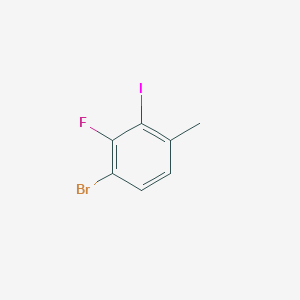
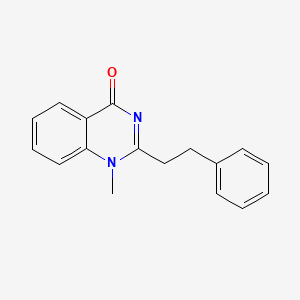
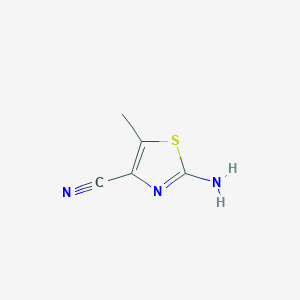
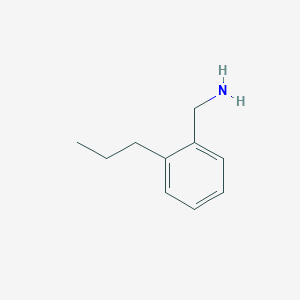

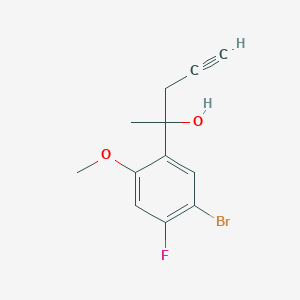
![4-Bromo-2-chlorobenzo[d]oxazole](/img/structure/B15072945.png)
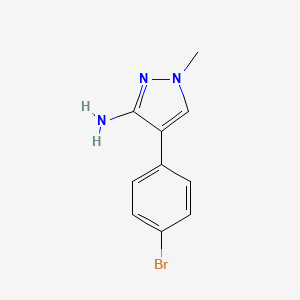
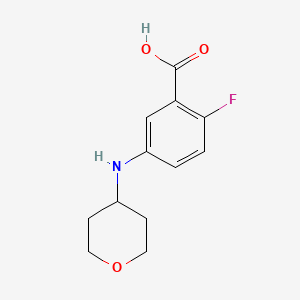
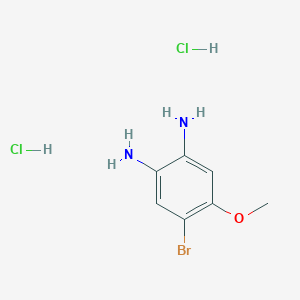
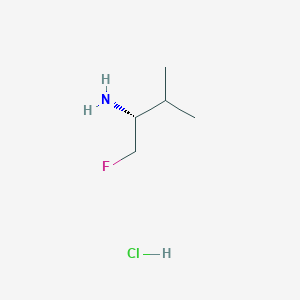
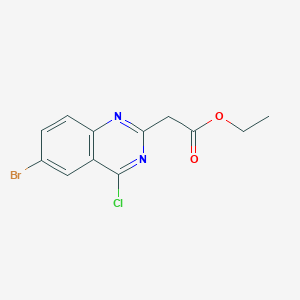
![3-Azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B15072979.png)
